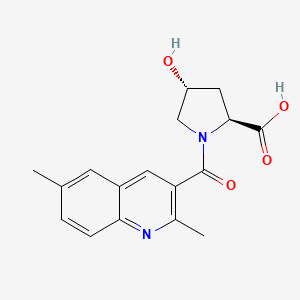
(2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound that features a quinoline moiety and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. The key steps may include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the 2 and 6 positions of the quinoline ring.
Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Coupling of the Quinoline and Pyrrolidine Moieties: This step involves the formation of an amide bond between the quinoline carbonyl group and the pyrrolidine carboxylic acid group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of (2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which have a quinoline moiety.
Pyrrolidine Derivatives: Compounds like proline and pyrrolidine-based drugs.
Uniqueness
The uniqueness of (2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific combination of a quinoline and a pyrrolidine ring, which may confer unique biological activities and chemical properties.
Eigenschaften
IUPAC Name |
(2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-9-3-4-14-11(5-9)6-13(10(2)18-14)16(21)19-8-12(20)7-15(19)17(22)23/h3-6,12,15,20H,7-8H2,1-2H3,(H,22,23)/t12-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJMQWXVDRZHOZ-DOMZBBRYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3CC(CC3C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3C[C@@H](C[C@H]3C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino]methyl}-4-fluorophenol](/img/structure/B5906121.png)
![3-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906131.png)
![N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5906142.png)
![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidine](/img/structure/B5906150.png)

![N-[3-(allyloxy)benzyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5906169.png)
![4-methyl-7-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5906181.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-indole-6-carboxamide](/img/structure/B5906210.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5906219.png)


![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5906241.png)
![N-[4-(methylthio)phenyl]-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B5906242.png)
